molecular formula C24H24N6O3 B2930150 3-(4-methoxyphenyl)-5,7-dimethyl-9-(3-phenylpropyl)-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione CAS No. 921885-07-6

3-(4-methoxyphenyl)-5,7-dimethyl-9-(3-phenylpropyl)-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione

Cat. No.: B2930150
CAS No.: 921885-07-6
M. Wt: 444.495
InChI Key: XIYSSKDYDPDCDE-UHFFFAOYSA-N
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Description

Triazoles are a class of heterocyclic compounds that contain a five-membered aromatic ring with two carbon atoms and three nitrogen atoms . They are known for their versatile biological activities and are present in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety and antitubercular .


Synthesis Analysis

The synthesis of triazole derivatives often involves the reaction of an acid hydrazide with carbon disulfide in alcoholic potassium hydroxide, followed by reaction with hydrazine hydrate .


Molecular Structure Analysis

In the five-membered aromatic azole chain, triazole compounds containing two carbon and three nitrogen atoms are readily capable of binding in the biological system with a variety of enzymes and receptors .


Chemical Reactions Analysis

Triazoles operate as main pharmacophores through hydrogen-bonding and dipole interactions with the biological receptors . They have been introduced as an antimicrobial agent and various medicines .

Scientific Research Applications

Anticancer and Antimicrobial Activities

  • Synthesis and Biological Evaluation : Compounds similar to the one you mentioned have been synthesized and evaluated for their anticancer and antimicrobial activities. One study found that certain derivatives exhibited significant activity against melanoma, non-small lung cancer, and breast cancer. Additionally, these compounds showed moderate anti-HIV-1 activity and potent antimicrobial effects against specific bacterial strains (Ashour et al., 2012).

Coordination Chemistry

  • Coordination Sphere Study : Another aspect of research involves the study of coordination spheres in salts of divalent metal aquacomplexes with derivatives of triazolo[4,5-d]pyrimidin-5,7-dione, a category to which your compound belongs. This research offers insights into the structural interactions and superstructures of these compounds (Maldonado et al., 2009).

Molecular Docking Studies

  • Molecular Docking for Anticancer Agents : Research into novel fused triazolopurine derivatives, which are structurally related to your compound, has included molecular docking studies. These studies complement experimental results, particularly in the search for potent anticancer agents (Sucharitha et al., 2021).

Analgesic Activity

  • Analgesic Properties of Derivatives : Studies have also explored the analgesic properties of derivatives of triazolopurine. For instance, certain 8-methoxy-1,3-dimethyl-2,6-dioxo-purin-7-yl derivatives have shown significant analgesic and anti-inflammatory effects (Zygmunt et al., 2015).

Receptor Affinities

  • Receptor Ligand Studies : Research has been conducted to evaluate the affinities of arylpiperazinylalkyl derivatives of 8-alkoxy-purine-2,6-dione, which are chemically related to your compound, for various receptors. This research aids in identifying potential antidepressants and antipsychotics (Chłoń-Rzepa et al., 2015).

Antiviral Activity

  • Antiviral Research : There has also been a focus on the synthesis of sugar-modified nucleoside derivatives of purine analogues for evaluating their antiviral activity, particularly against viruses like Semliki Forest virus (Kini et al., 1991).

Mechanism of Action

The mechanism of action of triazoles often involves their ability to bind to various enzymes and receptors in the biological system, thus showing versatile biological activities .

Safety and Hazards

The safety and hazards associated with triazoles can also vary widely depending on their specific structure and substituents. Some triazoles are used in pharmaceuticals and have been tested for safety in humans .

Future Directions

The future directions in the research of triazoles involve the design and development of new heterocyclic compounds bearing triazole moieties which are expected to have biological properties . This includes the synthesis and study of their antimicrobial, antioxidant and antiviral potential .

Properties

IUPAC Name

8-(4-methoxyphenyl)-1,3-dimethyl-5-(3-phenylpropyl)purino[8,9-c][1,2,4]triazole-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N6O3/c1-27-21-19(22(31)28(2)24(27)32)29(15-7-10-16-8-5-4-6-9-16)23-26-25-20(30(21)23)17-11-13-18(33-3)14-12-17/h4-6,8-9,11-14H,7,10,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIYSSKDYDPDCDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C3=NN=C(N23)C4=CC=C(C=C4)OC)CCCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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